Lutonarin

Description

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-6-15-19(33)22(36)24(38)26(41-15)18-14(42-27-25(39)23(37)20(34)16(7-29)43-27)5-13-17(21(18)35)11(32)4-12(40-13)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-20,22-31,33-39H,6-7H2/t15-,16-,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKYVRDRDIXQMK-KETMJRJWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318676 | |

| Record name | Lutonarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35450-86-3 | |

| Record name | Lutonarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35450-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lutonarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mechanism of Action of Lutonarin: A Technical Guide for Researchers

Introduction

Lutonarin, also identified as isoorientin-7-O-glucoside, is a naturally occurring flavonoid glycoside found in various plants, notably in barley seedlings.[1][2] As a member of the flavone class, this compound has garnered significant scientific interest due to its diverse and potent biological activities. Preclinical research has demonstrated its efficacy as a robust anti-inflammatory, antioxidant, and neuroprotective agent.[1][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of this compound, summarizing key signaling pathways, quantitative bioactivity data, and relevant experimental methodologies for drug development professionals and researchers.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of multiple, interconnected signaling cascades. The primary mechanisms identified are its potent anti-inflammatory and antioxidant activities.

Anti-inflammatory Activity

This compound's anti-inflammatory properties are primarily mediated through the suppression of the nuclear factor-kappa B (NF-κB) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.[1][5]

a) Inhibition of the NF-κB Signaling Pathway In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), this compound effectively suppresses the canonical NF-κB activation pathway.[1][6] This inhibition prevents the transcription of numerous downstream inflammatory mediators. The key molecular events include:

-

Inhibition of IκBα Phosphorylation and Degradation: this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][2]

-

Suppression of p65 and p50 Subunit Activation: By stabilizing IκBα, this compound blocks the phosphorylation and nuclear translocation of the active NF-κB p65 subunit.[1][2] It also reduces the expression of the nuclear p50 subunit.[1]

-

Downregulation of Pro-inflammatory Gene Expression: The net effect of NF-κB inhibition is a significant, dose-dependent reduction in the expression of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][6]

b) Modulation of the PI3K/Akt Pathway this compound has been shown to inhibit the phosphorylation of Akt, a critical downstream effector in the PI3K signaling pathway.[5] Since Akt can contribute to the activation of NF-κB, its inhibition by this compound represents another layer of anti-inflammatory control.[5][7]

Antioxidant Activity

This compound enhances the cellular antioxidant defense system primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8]

-

Nrf2 Activation: this compound promotes the nuclear translocation of Nrf2, a key transcription factor that regulates the expression of antioxidant proteins and phase II detoxifying enzymes.[8]

-

Induction of Heme Oxygenase-1 (HO-1): In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, potently inducing the expression of HO-1.[8] HO-1 is a critical enzyme with cytoprotective and antioxidant functions.

-

MAPK Involvement: The activation of HO-1 expression by this compound is also regulated by the p38 and c-Jun NH2-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) pathways.[8]

References

- 1. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling [mdpi.com]

- 2. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Lutonarin: A Technical Guide to Natural Sources and Isolation Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of lutonarin, a flavonoid C-glycoside, and details the methodologies for its extraction, isolation, and purification. The information presented is intended to support research and development efforts in the fields of phytochemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound, also known as isoorientin-7-O-glucoside, is a naturally occurring flavonoid found in various plant species. It is particularly abundant in young barley seedlings (Hordeum vulgare), where it is one of the major flavonoid constituents.[1][2][3][4][5] The concentration of this compound in barley can be influenced by environmental factors such as the cultivation period and the quality of light exposure.[6]

Quantitative Analysis of this compound in Barley

The yield of this compound from barley seedlings can vary depending on the extraction and purification methods employed. The following table summarizes quantitative data from published studies.

| Plant Source | Plant Part | Extraction Method | Purification Method | Yield of this compound | Purity | Reference |

| Hordeum vulgare | Seedlings | 30% Ethanol | HSCCC | 24 mg from 100 mg crude extract | >98% | [7][8][9] |

| Hordeum vulgare | Seedlings | Methanol | Not Specified | 1036.9 mg / 100 g | Not Specified | [1] |

| Hordeum vulgare | Grass | Not Specified | Not Specified | 24.0 mg / 100 g | Not Specified | [10] |

Experimental Protocols for Isolation and Purification

Several methods have been successfully employed for the isolation and purification of this compound from plant matrices. High-Speed Counter-Current Chromatography (HSCCC) has been demonstrated as a highly efficient one-step method for obtaining high-purity this compound.[7][8][9][10]

Protocol 1: Extraction and HSCCC Purification from Barley Seedlings

This protocol details a common method for extracting and purifying this compound from dried barley seedlings.[8]

3.1.1. Extraction

-

Preparation: Grind 200g of dried barley seedlings into a fine powder.

-

Extraction: Perform the extraction three times with 12L of 30% ethanol at 90°C. The solid-to-liquid ratio should be 1:20. The duration for the three extractions should be 2 hours, 2 hours, and 1 hour, respectively.

-

Concentration: Combine all the filtrates and concentrate them using a rotary evaporator at 60°C under reduced pressure.

-

Precipitation and Filtration: Cool the resulting residue (approximately 5L) for 24 hours at 4°C. Filter the precipitate and dry it to obtain the crude powder sample for subsequent purification.

3.1.2. High-Speed Counter-Current Chromatography (HSCCC) Purification

-

Solvent System Preparation: Prepare a two-phase solvent system composed of ethyl acetate/n-butanol/water in a 3:2:5 volume ratio. Equilibrate the mixture in a separatory funnel at room temperature. Separate the upper and lower phases and degas them in an ultrasonic bath for 30 minutes before use.

-

Stationary and Mobile Phases: Use the upper phase as the stationary phase and the lower phase as the mobile phase.

-

Sample Preparation: Dissolve 100 mg of the crude powder sample in 20 mL of the lower phase.

-

HSCCC Separation: Perform the separation using the prepared sample and solvent system according to the instrument's operational parameters.

Protocol 2: Methanol Extraction and Preparative HPLC

This protocol provides an alternative method using methanol extraction followed by preparative High-Performance Liquid Chromatography (prep-HPLC).[1]

3.2.1. Extraction

-

Extraction: Extract the barley seedling material with methanol. (Specific details on the ratio and duration were not provided in the cited source).

3.2.2. Preparative HPLC Purification

-

Mobile Phase: Prepare two mobile phases: 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

-

Chromatographic Conditions:

-

Flow Rate: 25 mL/min

-

Gradient Elution:

-

0-35 min: 0-15% Solvent B

-

35-80 min: 15-100% Solvent B

-

-

Detection: Monitor the elution at 245, 280, and 325 nm using a photodiode array (PDA) detector.

-

Structural Confirmation

The chemical structure of the isolated this compound can be confirmed using various spectroscopic techniques, including:

-

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS)[1][3][5][11]

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from barley seedlings.

References

- 1. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biosynthesis Pathway of Lutonarin in Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lutonarin (isoorientin-7-O-glucoside) is a flavone C,O-diglycoside found in various plants, notably in barley (Hordeum vulgare), where it contributes to the plant's defense mechanisms and has potential pharmacological activities. As a C-glycosylflavonoid, this compound exhibits enhanced stability and bioavailability compared to its O-glycoside counterparts, making its biosynthetic pathway a subject of significant interest for metabolic engineering and drug development. This technical guide provides a comprehensive overview of the core biosynthesis pathway of this compound, detailing the enzymatic steps, key intermediates, and relevant genetic information. The guide also includes detailed experimental protocols and quantitative data where available, presented in a format conducive to research and development applications.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of a flavanone precursor, naringenin. From naringenin, a series of enzymatic reactions involving hydroxylation, C-glycosylation, and subsequent O-glycosylation lead to the final product, this compound. The core pathway can be conceptually divided into three main stages:

-

Stage 1: Formation of the Luteolin Aglycone. This stage involves the conversion of the flavanone naringenin to the flavone luteolin.

-

Stage 2: C-Glycosylation to form Isoorientin. A key step in the pathway where a glucose moiety is attached to the luteolin backbone via a carbon-carbon bond to form isoorientin (luteolin-6-C-glucoside).

-

Stage 3: O-Glycosylation to form this compound. The final step where a second glucose molecule is attached to the 7-hydroxyl group of isoorientin through an oxygen-glycosidic bond.

Signaling Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway of this compound from the precursor naringenin.

Caption: Proposed biosynthetic pathway of this compound from naringenin.

Key Enzymes and Genes

While the complete enzymatic pathway in barley is still under active investigation, several key enzymes and their corresponding genes have been identified or proposed based on studies in barley and other plant species.

| Enzyme | Abbreviation | Gene (Barley - Candidate/Putative) | Function | Substrate(s) | Product(s) |

| Flavonoid 3'-hydroxylase | F3'H | - | Introduces a hydroxyl group at the 3' position of the B-ring. | Naringenin | Eriodictyol |

| Flavone Synthase II | FNSII | - | Catalyzes the formation of a double bond in the C-ring to form a flavone. | Eriodictyol | Luteolin |

| C-Glycosyltransferase | CGT | HvCGT (putative) | Attaches a glucose moiety to the 6-position of the A-ring via a C-C bond. | Luteolin, UDP-Glucose | Isoorientin, UDP |

| Isoorientin 7-O-glucosyltransferase | UGT | HvUGT1 (candidate) | Transfers a glucose moiety to the 7-hydroxyl group of isoorientin. | Isoorientin, UDP-Glucose | This compound, UDP |

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, studies on related enzymes and the accumulation of flavonoids in barley provide some insights.

Table 1: Enzyme Kinetic Parameters (from related species)

| Enzyme | Source Organism | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Gt6CGT | Gentiana triflora | Luteolin | 210 | 21.1 | [1] |

| Gt6CGT | Gentiana triflora | Apigenin | 220 | 31.7 | [1] |

Note: Data for the specific barley C-glycosyltransferase and isoorientin 7-O-glucosyltransferase are not yet available.

Table 2: Flavonoid Content in Barley Seedlings

| Compound | Concentration (mg/100g dry weight) | Developmental Stage | Reference |

| Saponarin | 273.1 - 515.3 | 13-56 days | [1] |

| This compound | Varies with light conditions and developmental stage | Young seedlings | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Protocol for Flavonoid Extraction from Barley Seedlings

This protocol is adapted from methods used for flavonoid analysis in barley.

Objective: To extract total flavonoids, including this compound and its precursors, from barley seedling tissue for downstream analysis (e.g., HPLC).

Materials:

-

Fresh or freeze-dried barley seedlings

-

80% (v/v) methanol

-

Liquid nitrogen

-

Mortar and pestle or homogenizer

-

Centrifuge

-

0.45 µm syringe filters

-

HPLC vials

Procedure:

-

Harvest fresh barley seedlings and immediately freeze in liquid nitrogen to quench metabolic activity. Alternatively, use lyophilized tissue.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol to the tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Incubate the mixture at 60°C for 1 hour in a water bath or heating block, with occasional vortexing.

-

Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a new tube.

-

Repeat the extraction (steps 4-8) on the pellet with another 1 mL of 80% methanol to ensure complete extraction.

-

Pool the supernatants from both extractions.

-

Filter the pooled supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Store the filtered extract at -20°C until analysis.

Protocol for Heterologous Expression and Purification of a Candidate Glycosyltransferase (e.g., HvUGT1)

This protocol provides a general workflow for expressing a candidate plant glycosyltransferase in E. coli and purifying the recombinant protein for enzymatic assays.

Objective: To produce and purify a recombinant candidate enzyme for in vitro characterization.

Workflow Diagram:

Caption: Workflow for heterologous expression and purification.

Procedure:

-

Gene Cloning:

-

Isolate total RNA from young barley seedlings.

-

Synthesize first-strand cDNA using reverse transcriptase.

-

Amplify the coding sequence of the candidate gene (e.g., HvUGT1) by PCR using gene-specific primers with appropriate restriction sites.

-

Clone the PCR product into a suitable expression vector (e.g., pET-28a) containing an N- or C-terminal affinity tag (e.g., 6xHis-tag).

-

Verify the construct by DNA sequencing.

-

-

Protein Expression:

-

Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium (with antibiotic) with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

-

Continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility.

-

-

Protein Purification:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.

-

Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

-

Elute the recombinant protein with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Analyze the purity of the eluted fractions by SDS-PAGE.

-

Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

-

Store the purified protein at -80°C.

-

Protocol for In Vitro Glycosyltransferase Activity Assay

This protocol describes a general method to determine the activity of a purified recombinant glycosyltransferase.

Objective: To measure the enzymatic activity of the purified glycosyltransferase with its putative substrates.

Materials:

-

Purified recombinant glycosyltransferase

-

Acceptor substrate (e.g., isoorientin)

-

Sugar donor (UDP-Glucose)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Stopping solution (e.g., 2 M HCl or 100% methanol)

-

HPLC system with a C18 column and a UV detector

Procedure:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 7.5

-

1 mM acceptor substrate (e.g., isoorientin, dissolved in DMSO and diluted)

-

5 mM UDP-Glucose

-

Purified enzyme (e.g., 1-5 µg)

-

Make up to a final volume of 50 µL with sterile water.

-

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes). A time-course experiment should be performed to ensure the reaction is in the linear range.

-

Stop the reaction by adding 50 µL of stopping solution (e.g., 100% methanol).

-

Centrifuge the mixture at 13,000 x g for 10 minutes to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify the substrate and product.

-

Use a C18 reverse-phase column.

-

Employ a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) for elution.

-

Monitor the elution profile at a wavelength appropriate for flavonoids (e.g., 340 nm).

-

-

Identify the product peak by comparing its retention time with an authentic standard of this compound, if available, or by LC-MS analysis.

-

Calculate the amount of product formed based on a standard curve of the product or the decrease in the substrate peak area.

-

Express the enzyme activity in terms of nmol of product formed per minute per mg of protein.

Conclusion and Future Directions

The biosynthesis of this compound in plants, particularly in barley, is a complex process involving a series of enzymatic reactions. While the general framework of the pathway is understood to proceed from naringenin through luteolin and isoorientin to this compound, the specific enzymes and genes responsible for each step in barley are yet to be fully characterized. The identification and functional validation of the putative barley C-glycosyltransferase (HvCGT) and the candidate isoorientin 7-O-glucosyltransferase (HvUGT1) are critical next steps. Future research should focus on the heterologous expression and detailed kinetic characterization of these enzymes to confirm their roles in the pathway. Furthermore, metabolomic studies on barley lines with altered expression of these candidate genes will provide in vivo evidence for their function. A complete understanding of the this compound biosynthesis pathway will not only provide insights into flavonoid metabolism in plants but also open up avenues for the metabolic engineering of high-value, stable flavonoid compounds for pharmaceutical and nutraceutical applications.

References

An In-depth Technical Guide to Lutonarin: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lutonarin, a flavone glycoside found predominantly in barley seedlings (Hordeum vulgare), has garnered significant interest within the scientific community for its notable antioxidant and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and for the investigation of its anti-inflammatory mechanism are provided to facilitate further research and development. The primary mechanism of its anti-inflammatory action involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

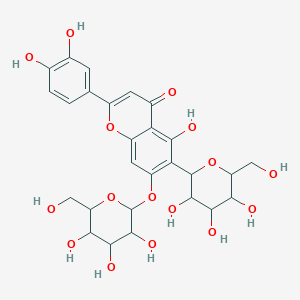

Chemical Identity and Structure

This compound, chemically known as isoorientin-7-O-glucoside, is a flavonoid characterized by a C-glycosidically linked glucose at position 6 and an O-glycosidically linked glucose at position 7 of the flavone backbone.[1]

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Source |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-{[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one | [2] |

| CAS Number | 35450-86-3 | [3] |

| Molecular Formula | C27H30O16 | [2] |

| Molecular Weight | 610.52 g/mol | [3] |

| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)[C@H]5--INVALID-LINK--CO)O)O">C@@HO)O)O)O | [2] |

| InChI Key | OQKYVRDRDIXQMK-KETMJRJWSA-N | [2] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound and Luteolin

| Property | This compound | Luteolin (Aglycone) | Source |

| Physical State | Solid | Solid | [3] |

| Solubility | Soluble in DMSO (250 mg/mL, requires sonication) | - | [3] |

| Melting Point | Data not available | ~330 °C | - |

| pKa | Data not available | Multiple pKa values due to hydroxyl groups (e.g., pKa1 ≈ 6.5) | [4] |

Spectroscopic Data:

Detailed spectroscopic data for this compound is limited. The structural confirmation in recent studies primarily relies on LC-MS/MS analysis.[1]

-

LC-MS/MS: In negative ion mode, the precursor ion [M-H]⁻ is observed at m/z 609. Fragmentation yields characteristic product ions.[2]

-

Infrared (IR) Spectroscopy: An IR spectrum for pure this compound is not available. For its aglycone, luteolin, characteristic IR bands would be observed for the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.[5]

Biological Activity: Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory activity by modulating the NF-κB signaling pathway, a key regulator of the inflammatory response.[1]

Mechanism of Action: Suppression of NF-κB Signaling

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the transcription factor NF-κB is activated. This typically involves the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. The released NF-κB then translocates to the nucleus, where it induces the transcription of various pro-inflammatory genes.[1]

This compound has been shown to inhibit this cascade.[1] It suppresses the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[1] This leads to a downstream reduction in the expression of NF-κB target genes, including pro-inflammatory cytokines and enzymes.[1][6]

Caption: this compound's inhibition of the NF-κB signaling pathway.

Downstream Effects

The inhibition of NF-κB activation by this compound leads to the reduced expression of several key inflammatory mediators:[1][6]

-

Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

-

Inflammatory Enzymes: Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS).

Table 3: Anti-inflammatory Activity of this compound

| Target | Effect | Cell Line | Inducer |

| NF-κB p65 Nuclear Translocation | Inhibition | RAW 264.7 | LPS |

| IκBα Phosphorylation/Degradation | Inhibition | RAW 264.7 | LPS |

| TNF-α mRNA Expression | Downregulation | RAW 264.7 | LPS |

| IL-6 mRNA Expression | Downregulation | RAW 264.7 | LPS |

| COX-2 Protein Expression | Downregulation | RAW 264.7 | LPS |

| iNOS Protein Expression | Downregulation | RAW 264.7 | LPS |

Antioxidant Properties

This compound is recognized as a potent antioxidant agent.[3][7] While specific IC50 values for the pure compound in standard assays like DPPH and ABTS are not consistently reported in the literature, its antioxidant capacity is well-established in various studies.[1] The antioxidant activity is attributed to the flavonoid structure, which can donate hydrogen atoms to scavenge free radicals.

Experimental Protocols

The following are detailed methodologies for the isolation of this compound and for key experiments to assess its anti-inflammatory activity.

Isolation and Purification of this compound from Barley Seedlings

This protocol is adapted from methodologies described in the literature.[1]

Caption: Workflow for the isolation and purification of this compound.

Protocol:

-

Extraction: Freeze-dried and powdered barley seedlings are extracted with methanol at room temperature with agitation.

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification: The crude extract is subjected to preparative reversed-phase high-performance liquid chromatography (HPLC).

-

Column: C18 column.

-

Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

-

Gradient: A typical gradient might be 0-35 min, 0-15% B; 35-80 min, 15-100% B.

-

Detection: UV detection at 280 nm and 340 nm.

-

-

Fraction Collection and Analysis: Fractions corresponding to the this compound peak are collected, pooled, and lyophilized. The purity and identity of the isolated this compound are confirmed by analytical UPLC-Q-TOF-MS/MS.[1]

Cell-Based Anti-inflammatory Assays

Cell Line: RAW 264.7 murine macrophage cell line.

General Cell Culture:

-

Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

This compound Treatment and LPS Stimulation:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well or 24-well plates) and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 10, 20, 50 µM) for 4 hours.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours for cytokine expression).

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis

Objective: To quantify the mRNA expression of TNF-α and IL-6.

Protocol:

-

RNA Extraction: Following treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent or a column-based kit).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: Perform PCR using specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., β-actin) for normalization.

-

TNF-α Primers: (Forward) 5'-CAGGAGGAGAAGTTCCCAAATG-3'; (Reverse) 5'-AGTGAGTGAAAGGGACAGAACC-3'

-

IL-6 Primers: (Forward) 5'-GAGGATACCACTCCCAACAGACC-3'; (Reverse) 5'-AAGTGCATCATCGTTGTTCATACA-3'

-

β-actin Primers: (Forward) 5'-GGTCATCACTATTGGCAACGAG-3'; (Reverse) 5'-GTCAGCAATGCCTGGGTACAT-3'

-

-

Analysis: Analyze the PCR products by agarose gel electrophoresis and quantify the band intensities relative to the housekeeping gene.

Western Blot Analysis for Protein Expression

Objective: To determine the protein levels of p65, IκBα, COX-2, and iNOS.

Protocol:

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-p65, p65, p-IκBα, IκBα, COX-2, iNOS, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity

Objective: To assess the binding of NF-κB to its DNA consensus sequence.

Protocol:

-

Nuclear Protein Extraction: Following treatment, extract nuclear proteins from the RAW 264.7 cells.

-

Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with biotin or a radioactive isotope (e.g., ³²P).

-

Binding Reaction: Incubate the nuclear extracts with the labeled probe in a binding buffer. For supershift assays, include an antibody specific to the p65 subunit.

-

Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Detection: Detect the labeled probe by chemiluminescence (for biotin) or autoradiography (for ³²P). A decrease in the shifted band in this compound-treated samples indicates reduced NF-κB DNA binding activity.[1]

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and antioxidant properties. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway, makes it a compelling candidate for further investigation in the context of inflammatory diseases. The detailed protocols provided in this guide are intended to facilitate robust and reproducible research into the therapeutic potential of this compound. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to explore its efficacy in in vivo models.

References

- 1. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C27H30O16 | CID 44559810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

Lutonarin Solubility: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Lutonarin (isoorientin-7-O-glucoside) is a naturally occurring flavone glycoside found in various plants, notably in young green barley leaves.[1] As a member of the flavonoid family, it exhibits a range of biological activities, including antioxidant and anti-inflammatory properties.[1] The therapeutic potential of this compound is intrinsically linked to its bioavailability, which is heavily influenced by its solubility in various solvent systems. This technical guide provides a comprehensive overview of the available data on this compound's solubility, detailed experimental protocols for its determination, and a visualization of its mechanism of action related to the NF-κB signaling pathway.

Core Concept: Solubility of this compound

The solubility of a compound is a critical physicochemical parameter that dictates its absorption, distribution, metabolism, and excretion (ADME) profile. For drug development professionals, understanding the solubility of a lead compound like this compound is paramount for formulation design, ensuring effective delivery to the target site.

Quantitative Solubility Data

The available quantitative data on the solubility of this compound is limited. However, its solubility in dimethyl sulfoxide (DMSO) has been reported. Qualitative information suggests its solubility in other organic solvents and limited solubility in water.[2][3]

| Solvent | Chemical Formula | Type | Reported Solubility | Conditions | Citation |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 250 mg/mL (409.49 mM) | Ultrasonic assistance may be needed. Use of newly opened, non-hygroscopic DMSO is recommended. | [4][5] |

| Water | H₂O | Polar Protic | Limited Solubility | No quantitative data available. | [2] |

| Chloroform | CHCl₃ | Nonpolar | Soluble | No quantitative data available. | [3] |

| Dichloromethane | CH₂Cl₂ | Nonpolar | Soluble | No quantitative data available. | [3] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | No quantitative data available. | [3] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | No quantitative data available. | [3] |

Note: The solubility of flavonoids, in general, is influenced by the nature of the solvent and the structure of the flavonoid itself.[6] Glycosylated flavonoids, like this compound, may exhibit different solubility profiles compared to their aglycone counterparts.[7]

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[8]

Protocol: Determination of this compound Solubility via Shake-Flask Method and HPLC Analysis

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound (solid form)

-

Selected solvent of interest (e.g., ethanol, methanol, water)

-

Glass vials or flasks with sealed caps

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker and agitate for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium.[8]

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker.

-

Separate the undissolved solid from the solution. This is commonly achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert syringe filter to obtain a clear, saturated solution.[8]

-

-

Quantification of Solute:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Analyze the standard solutions using HPLC to generate a calibration curve.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the concentration of this compound from the calibration curve.

-

-

Data Reporting:

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.

-

Report the solubility in units of mg/mL or molarity (mol/L) at the specified temperature.[8]

-

Visualization of this compound's Mechanism of Action

This compound has been shown to exert anti-inflammatory effects by suppressing the Nuclear Factor-κB (NF-κB) signaling pathway.[1] The following diagram illustrates the key steps in this pathway and the inhibitory action of this compound.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental Workflow for Assessing NF-κB Inhibition

The following diagram outlines a typical experimental workflow to investigate the inhibitory effect of this compound on the NF-κB signaling pathway.

References

- 1. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 35450-86-3: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CAS:35450-86-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. glpbio.com [glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Lutonarin and its Role in the Modulation of the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor that governs the expression of a multitude of genes involved in inflammatory responses, immune function, cell proliferation, and survival.[1][2][3] Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[1][3] Lutonarin, a flavonoid glycoside found in barley seedlings, has demonstrated significant anti-inflammatory properties.[1][2][4] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates the NF-κB signaling pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to this compound and the NF-κB Signaling Pathway

This compound (isoorientin-7-O-glucoside) is a flavonoid naturally present in barley seedlings (Hordeum vulgare).[1][4] Flavonoids are a class of plant secondary metabolites known for their diverse biological activities, including antioxidant and anti-inflammatory effects.[4] Recent studies have highlighted the potential of this compound as a potent inhibitor of inflammatory processes.[1][2][5]

The NF-κB family of transcription factors are central regulators of inflammation.[2][6] In unstimulated cells, NF-κB dimers, most commonly a heterodimer of p50 and p65 (RelA) subunits, are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs), with IκBα being a primary regulator.[1] Upon stimulation by various pro-inflammatory stimuli, such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, a signaling cascade is initiated.[1][2] This leads to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates IκBα.[7] Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation.[1][8] The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimers, allowing for their translocation into the nucleus.[1][8] In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, thereby inducing the transcription of pro-inflammatory mediators, including cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2][4]

Molecular Mechanism of this compound-Mediated NF-κB Inhibition

This compound exerts its anti-inflammatory effects by intervening at several key steps within the canonical NF-κB signaling pathway.[1][2] Studies utilizing LPS-stimulated RAW 264.7 macrophages have elucidated the specific molecular targets of this compound.

Inhibition of IκBα Phosphorylation and Degradation

A critical control point in the activation of NF-κB is the phosphorylation and subsequent degradation of its inhibitor, IκBα.[1] this compound has been shown to dose-dependently inhibit the LPS-induced phosphorylation of IκBα.[1][2] By preventing its phosphorylation, this compound stabilizes the IκBα protein and prevents its degradation.[1][2] This action effectively sequesters the NF-κB p50/p65 heterodimer in the cytoplasm, thereby preventing its nuclear translocation and subsequent activation of target genes.[1]

Suppression of p65 Phosphorylation and Nuclear Translocation

The phosphorylation of the p65 subunit of NF-κB is another important step for its full transcriptional activity.[1] this compound treatment has been demonstrated to dose-dependently attenuate the expression of both total p65 and its phosphorylated form in LPS-stimulated macrophages.[1][2] Consequently, the translocation of the active p65 subunit to the nucleus is significantly reduced.[1][4]

Reduction of NF-κB DNA Binding Activity

The ultimate function of NF-κB is to bind to specific DNA sequences and regulate gene transcription. Electrophoretic mobility shift assays (EMSA) have shown that pretreatment with this compound dose-dependently reduces the DNA binding activity of NF-κB in nuclear extracts from LPS-stimulated cells.[1][2] This provides direct evidence that this compound effectively prevents the interaction of this transcription factor with the promoters of its target genes.

Downregulation of Downstream Pro-inflammatory Mediators

By inhibiting the activation of NF-κB, this compound consequently suppresses the expression of a range of downstream pro-inflammatory genes.[1][4] Treatment with this compound has been shown to significantly reduce the LPS-induced upregulation of pro-inflammatory cytokines such as IL-6 and TNF-α.[1][2] Furthermore, the expression of inflammatory enzymes including COX-2 and iNOS is also dose-dependently suppressed by this compound.[1][2][4]

Quantitative Data Summary

The inhibitory effects of this compound on the NF-κB signaling pathway have been quantified in several studies. The following table summarizes the key findings from research on LPS-stimulated RAW 264.7 macrophages.

| Parameter Measured | Cell Line | Stimulant | This compound Concentration | Observed Effect | Citation |

| Cell Viability | RAW 264.7 | LPS (1 µg/mL) | Up to 150 µM | No significant cytotoxicity observed. | [1][2][4] |

| NF-κB Luciferase Activity | RAW 264.7 | LPS (1 µg/mL) | 20-60 µM | Dose-dependent reduction in luciferase activity. | [1][5] |

| IκBα Phosphorylation | RAW 264.7 | LPS (1 µg/mL) | 20-60 µM | Dose-dependent inhibition of phosphorylation. | [1][2] |

| IκBα Degradation | RAW 264.7 | LPS (1 µg/mL) | 20-60 µM | Dose-dependent prevention of degradation. | [1][2] |

| p65 Phosphorylation | RAW 264.7 | LPS (1 µg/mL) | 20-60 µM | Dose-dependent attenuation of phosphorylation. | [1][2] |

| Nuclear p50 Expression | RAW 264.7 | LPS (1 µg/mL) | 40 µM | Reduction in nuclear expression. | [1] |

| IL-6 mRNA Expression | RAW 264.7 | LPS (1 µg/mL) | 20-60 µM | Dose-dependent suppression of upregulation. | [1][2] |

| TNF-α mRNA Expression | RAW 264.7 | LPS (1 µg/mL) | 20-60 µM | Dose-dependent suppression of upregulation. | [1][2] |

| COX-2 Protein Expression | RAW 264.7 | LPS (1 µg/mL) | 20-60 µM | Dose-dependent suppression of upregulation. | [1][2] |

| iNOS Protein Expression | RAW 264.7 | LPS (1 µg/mL) | 20-60 µM | Dose-dependent suppression of upregulation. | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the effects of this compound on the NF-κB signaling pathway.

Cell Culture and Treatment

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pretreated with various concentrations of this compound (e.g., 20, 40, 60 µM) for 4 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the specified duration (e.g., 24 hours).[1][5]

Western Blot Analysis

Objective: To determine the protein levels of total and phosphorylated forms of NF-κB pathway components (p65, IκBα) and downstream inflammatory enzymes (COX-2, iNOS).[9][10][11]

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p65, phospho-p65, IκBα, phospho-IκBα, COX-2, iNOS, or a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[1]

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To assess the DNA-binding activity of NF-κB.[12][13][14]

-

Nuclear Extract Preparation: Following cell treatment, nuclear proteins are extracted using a nuclear extraction kit according to the manufacturer's protocol.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus sequence is end-labeled with biotin or a radioactive isotope.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer for 20-30 minutes at room temperature. For supershift assays, an antibody specific to an NF-κB subunit (e.g., p50 or p65) is added to the reaction mixture.[1]

-

Electrophoresis: The protein-DNA complexes are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is transferred to a nylon membrane, and the labeled probe is detected by chemiluminescence (for biotin) or autoradiography (for radioisotopes).[5]

NF-κB Luciferase Reporter Assay

Objective: To measure NF-κB transcriptional activity.[15][16][17]

-

Transfection: RAW 264.7 cells are transiently transfected with a luciferase reporter plasmid containing multiple NF-κB binding sites upstream of the luciferase gene, along with a Renilla luciferase plasmid for normalization.[18]

-

Cell Treatment: After transfection, cells are treated with this compound and/or LPS as previously described.

-

Cell Lysis: Cells are lysed, and the luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are expressed as relative luciferase units (RLU).[1]

Visualizations

The following diagrams, generated using the DOT language, illustrate the NF-κB signaling pathway and a representative experimental workflow.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: Workflow for Western Blot analysis.

Conclusion

This compound has been identified as a potent natural inhibitor of the NF-κB signaling pathway. Its mechanism of action involves the inhibition of IκBα and p65 phosphorylation, thereby preventing the nuclear translocation and DNA binding of NF-κB. This leads to a significant reduction in the expression of key pro-inflammatory mediators. The data strongly suggest that this compound holds considerable promise as a therapeutic candidate for the treatment of inflammatory diseases. Further preclinical and clinical investigations are warranted to fully evaluate its efficacy and safety profile for human use.

References

- 1. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling [mdpi.com]

- 3. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. signosisinc.com [signosisinc.com]

- 7. The flavonoid luteolin prevents lipopolysaccharide-induced NF-κB signalling and gene expression by blocking IκB kinase activity in intestinal epithelial cells and bone-marrow derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nucleolar Sequestration of RelA (p65) Regulates NF-κB-Driven Transcription and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. signosisinc.com [signosisinc.com]

- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 16. indigobiosciences.com [indigobiosciences.com]

- 17. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bosterbio.com [bosterbio.com]

An In-Depth Technical Guide to In Vitro Studies on Lutonarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current in vitro research on lutonarin, a flavonoid found in barley seedlings. The focus is on its anti-inflammatory and antioxidant properties, with detailed experimental protocols and visualization of key signaling pathways.

Core Findings and Data Presentation

This compound has been primarily investigated for its potent anti-inflammatory effects, largely attributed to its ability to suppress the NF-κB signaling pathway. It also exhibits antioxidant and enzyme-inhibiting activities. The following tables summarize the quantitative data from key in vitro studies.

Table 1: Anti-inflammatory and Cytotoxicity Data for this compound

| Cell Line | Assay | Treatment/Stimulant | This compound Concentration | Outcome |

| RAW 264.7 Macrophages | MTT Assay | Lipopolysaccharide (LPS) | Up to 150 µM | No reduction in cell viability[1][2][3] |

| RAW 264.7 Macrophages | NF-κB Activation (EMSA) | LPS (1 µg/mL) | 20-60 µM | Dose-dependent suppression of NF-κB DNA binding[1][2] |

| RAW 264.7 Macrophages | NF-κB Reporter Gene Assay | LPS (1 µg/mL) | 20-60 µM | Dose-dependent reduction in NF-κB-dependent gene expression[1] |

| RAW 264.7 Macrophages | Cytokine Expression (RT-PCR) | LPS (1 µg/mL) | 20-60 µM | Dose-dependent reduction of IL-6 and TNF-α mRNA levels[1][2] |

| RAW 264.7 Macrophages | Protein Expression (Western Blot) | LPS (1 µg/mL) | 20-60 µM | Dose-dependent suppression of COX-2 and iNOS protein expression[1][2] |

| Caco-2 Cells | Cell Viability (CCK-8) | None | Up to 96 µM | No significant effect on cell viability[4] |

| Caco-2 Cells | Cell Viability (CCK-8) | LPS (15 µg/mL) | 3-96 µM | Concentration-dependent attenuation of LPS-induced reduction in cell viability[4] |

| Caco-2 Cells | mRNA Expression | LPS | Not specified | Attenuated LPS-induced upregulation of TLR4, IL-6, IL-1β, and iNOS[4] |

Table 2: Antioxidant and Enzyme Inhibition Data for this compound

| Assay Type | Target | This compound Concentration | IC50 Value | Notes |

| Antioxidant Assay | DPPH Radical Scavenging | Not specified | Not specified | This compound demonstrates DPPH radical-scavenging activity[4] |

| Enzyme Inhibition | Neuraminidase | Not specified | 20.1 to 32.7 µM | Exhibited non-competitive inhibition[2] |

Signaling Pathways and Mechanisms of Action

The primary mechanism of action identified for this compound's anti-inflammatory effects is the inhibition of the canonical NF-κB signaling pathway.

NF-κB Signaling Pathway Inhibition by this compound

This compound intervenes in the inflammatory cascade initiated by stimuli such as LPS. It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This action effectively blocks the nuclear translocation of the NF-κB p50/p65 dimer, thereby preventing the transcription of pro-inflammatory genes.[1][2]

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize this compound are provided below.

Cell Viability Assessment (MTT Assay)

This assay determines the effect of this compound on the viability of cells, such as RAW 264.7 macrophages.

Detailed Steps:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in 24-well plates at a density of 1 × 10^5 cells per well and incubate for 24 hours.[1]

-

Treatment: Pre-treat the cells with varying concentrations of this compound for 4 hours.

-

Stimulation: Subsequently, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[1]

-

MTT Addition: Add 10 µL of MTT reagent to each well.

-

Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent to solubilize the formazan crystals.

-

Final Incubation: Leave the plate at room temperature in the dark for 2 hours.

-

Measurement: Record the absorbance at 570 nm using a microplate reader.

NF-κB DNA Binding Analysis (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is utilized to detect the binding of NF-κB to its DNA consensus sequence, providing a measure of NF-κB activation.

References

Preliminary Toxicity Assessment of Lutonarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary overview of the toxicological profile of lutonarin, a flavonoid glycoside found in various plants, including barley seedlings. Due to the limited availability of direct toxicity data for this compound, this document also incorporates data from its aglycone, luteolin, to provide a more comprehensive assessment for initial risk evaluation and to guide future research. This guide includes a summary of available in vitro cytotoxicity data for this compound, alongside in vivo acute toxicity, genotoxicity, and hepatotoxicity data for luteolin. Detailed experimental protocols for key toxicity assays are provided to support the design of further non-clinical safety studies.

Introduction

This compound (isoorientin-7-O-glucoside) is a flavonoid that has garnered interest for its potential anti-inflammatory and antioxidant properties.[1][2] As with any compound under investigation for therapeutic applications, a thorough understanding of its safety profile is paramount. This guide serves as a foundational resource for researchers and drug development professionals by consolidating the currently available preliminary toxicity data for this compound and its aglycone, luteolin. The toxicological properties of a glycoside are often closely related to its aglycone, as the sugar moiety can be cleaved in vivo, releasing the aglycone to exert its biological effects. Therefore, the data on luteolin provides valuable insight into the potential toxicities of this compound.

In Vitro Toxicity of this compound

The available data on the direct toxicity of this compound is primarily from in vitro studies focused on its anti-inflammatory effects.

Cytotoxicity in Macrophages

A key study investigated the cytotoxicity of this compound in RAW 264.7 macrophages. The findings indicate that this compound did not impact cell viability or induce apoptosis at concentrations up to 150 µM.[1][3][4]

Table 1: Summary of In Vitro Cytotoxicity Data for this compound

| Cell Line | Assay | Concentration Range | Observation | Reference(s) |

| RAW 264.7 Macrophages | MTT Assay | 20 - 150 µM | No reduction in viable cell number. | [1][3] |

| RAW 264.7 Macrophages | Crystal Violet Staining | Up to 150 µM | No reduction in viable cell number. | [4] |

| RAW 264.7 Macrophages | FACS (PI and Annexin V-FITC) | Up to 150 µM | No significant increase in apoptosis. | [4] |

In Vivo and Genotoxicity Profile of Luteolin (Aglycone of this compound)

Given the scarcity of in vivo data for this compound, this section focuses on the toxicological profile of its aglycone, luteolin.

Acute Oral Toxicity

Acute oral toxicity studies in rodents have established a preliminary safety profile for luteolin.

Table 2: Acute Oral Toxicity of Luteolin

| Species | LD50 (Median Lethal Dose) | Reference(s) |

| Mice | > 2500 mg/kg | |

| Rats | > 5000 mg/kg |

Genotoxicity

In vitro and in vivo studies have been conducted to assess the genotoxic potential of luteolin.

Table 3: Genotoxicity Studies of Luteolin

| Assay | System | Concentration/Dose | Results | Reference(s) |

| Micronucleus Assay | Human Lymphoblastoid TK6 Cells | 5 and 10 µM | Significant increase in micronuclei formation. | [5] |

| Comet Assay | Human Lymphoblastoid TK6 Cells | Concentration-dependent | Induced a significant increase in DNA in comet tails. | [5] |

| Bone Marrow Micronucleus Assay | Albino Mice | 40 mg/kg (pretreatment) | Protective effect against cyclophosphamide-induced genotoxicity. | [6] |

It is noteworthy that while some in vitro assays suggest a genotoxic potential for luteolin at certain concentrations, an in vivo study indicated a protective effect against a known mutagen.[5][6] This highlights the importance of further investigation to understand the context-dependent genotoxicity of luteolin.

Hepatotoxicity

The effects of luteolin on the liver have been investigated in various animal models of chemically-induced hepatotoxicity. The findings predominantly suggest a hepatoprotective role for luteolin against various toxins.

Table 4: Hepatotoxicity Studies of Luteolin

| Animal Model | Inducing Agent | Luteolin Dosage | Key Findings | Reference(s) |

| Mice | Carbon Tetrachloride (CCl4) | 5 and 50 mg/kg (i.p.) | Reduced serum aminotransferase activities and liver histopathology. | [7] |

| Mice | Ethanol | 50 mg/kg (daily) | Ameliorated ethanol-induced hepatic steatosis and injury. | [8] |

| Mice | Aflatoxin B1 | 50 mg/kg BW | Rescued liver injury by ameliorating toxic effects on serum biochemical profile and pathological alterations. | [9] |

| Rats | Mercuric Chloride (HgCl2) | Not specified | Protected against HgCl2-induced liver injury. | [10] |

Signaling Pathways

This compound has been shown to modulate inflammatory signaling pathways, which may be relevant to its safety and efficacy.

NF-κB Signaling Pathway

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been demonstrated to inhibit the NF-κB signaling pathway.[1][3] This inhibition leads to a dose-dependent suppression of the expression of pro-inflammatory cytokines and enzymes.[2]

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preliminary toxicity assessment of flavonoids like this compound.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[5]

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose cells to various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[5]

-

Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[5]

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.[5]

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vivo Genotoxicity: Rodent Micronucleus Assay

This assay is used to detect the genotoxic potential of a substance by identifying micronuclei in erythrocytes.

-

Principle: Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated polychromatic erythrocytes (PCEs) in bone marrow is an indication of genotoxicity.[11]

-

Procedure (based on OECD Guideline 474):

-

Animal Dosing: Administer the test substance to rodents (typically mice or rats) via an appropriate route (e.g., oral gavage, intraperitoneal injection). Usually, a control group and at least three dose levels are used.[12]

-

Bone Marrow Collection: At appropriate time points after the final dose (e.g., 24 and 48 hours), humanely euthanize the animals and collect bone marrow from the femur or tibia.[12]

-

Slide Preparation: Prepare bone marrow smears on glass slides.

-

Staining: Stain the slides with a suitable dye (e.g., Giemsa, acridine orange) to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

Microscopic Analysis: Score a predetermined number of PCEs (e.g., 2000) per animal for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as an indicator of cytotoxicity.[11]

-

Caption: Workflow for the in vivo rodent micronucleus assay.

In Vitro Genotoxicity: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

-

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[7]

-

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from the treated and control cell cultures.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution (containing high salt and detergent) to remove cell membranes and histones, leaving the DNA as "nucleoids."

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.[7]

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green) and visualize using a fluorescence microscope.

-

Scoring: Analyze the comet images using specialized software to quantify the extent of DNA damage (e.g., percentage of DNA in the tail, tail length).

-

Caption: Workflow for the in vitro comet assay.

Conclusion and Future Directions

The preliminary toxicity assessment of this compound reveals a compound with low in vitro cytotoxicity in the tested macrophage cell line. However, a comprehensive toxicological profile is currently lacking. The available data on its aglycone, luteolin, suggests a relatively low acute oral toxicity. The genotoxicity profile of luteolin is mixed, with some in vitro evidence of clastogenicity that warrants further investigation, particularly for this compound itself. The hepatotoxicity studies on luteolin consistently point towards a protective rather than a toxic effect in the context of chemically induced liver injury.

For a thorough safety evaluation of this compound, the following studies are recommended:

-

Acute and repeated-dose in vivo toxicity studies to determine the LD50 and identify potential target organs.

-

A comprehensive battery of genotoxicity tests for this compound, including an in vitro micronucleus or chromosomal aberration assay and an in vivo assay like the bone marrow micronucleus test.

-

Safety pharmacology studies to assess the effects on major physiological systems.

-

Metabolism and pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of this compound and the extent of its conversion to luteolin in vivo.

This technical guide provides a starting point for researchers and drug developers. The presented data and protocols should be used to inform the design of more definitive preclinical safety studies to fully characterize the toxicological profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound from Barley Seedlings Inhibits the Lipopolysacchride-Stimulated Inflammatory Response of RAW 264.7 Macrophages by Suppressing Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchhub.com [researchhub.com]

- 6. jptcp.com [jptcp.com]

- 7. Comet assay - Wikipedia [en.wikipedia.org]

- 8. The comet assay for DNA damage and repair: principles, applications, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. broadpharm.com [broadpharm.com]

- 11. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. criver.com [criver.com]

The Pharmacokinetic Profile of Lutonarin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutonarin is a flavonoid glycoside found in various plants, notably barley seedlings. It has garnered significant interest for its potential anti-inflammatory and antioxidant properties. Understanding its bioavailability and pharmacokinetics is crucial for its development as a potential therapeutic agent. This document summarizes the available data on the pharmacokinetics of isoorientin as a proxy for this compound, details relevant experimental protocols, and visualizes key pathways and workflows.

Bioavailability and Pharmacokinetics

While one study qualitatively mentions "high bioavailability" for this compound in the context of its anti-inflammatory effects, this is not substantiated by quantitative data in the available literature. In contrast, a detailed pharmacokinetic study in rats for the closely related compound, isoorientin, revealed low oral bioavailability.

Pharmacokinetic Parameters of Isoorientin in Rats

The following table summarizes the key pharmacokinetic parameters of isoorientin following intravenous and oral administration in Sprague-Dawley rats. This data provides an estimation of the likely pharmacokinetic profile of this compound's core structure after initial metabolism.

| Parameter | Intravenous Administration (5 mg/kg) | Intravenous Administration (10 mg/kg) | Intravenous Administration (15 mg/kg) | Oral Administration (150 mg/kg) |

| Cmax (ng/mL) | 2850 ± 450 | 5890 ± 1210 | 8540 ± 1560 | 120 ± 30 |

| Tmax (h) | 0.083 (5 min) | 0.083 (5 min) | 0.083 (5 min) | 0.5 |

| AUC (0-t) (ng·h/mL) | 2150 ± 340 | 4450 ± 890 | 6540 ± 1120 | 380 ± 90 |

| AUC (0-∞) (ng·h/mL) | 2180 ± 350 | 4510 ± 910 | 6620 ± 1150 | 410 ± 100 |

| t1/2 (h) | 1.67 ± 1.32 | 1.89 ± 0.65 | 2.07 ± 0.50 | 3.1 ± 1.2 |

| Oral Bioavailability (%) | - | - | - | 8.98 ± 1.07 |

Data extracted from a study on isoorientin in Sprague-Dawley rats[1].

Metabolism and Excretion

The metabolism of flavonoid glycosides is a complex process involving enzymatic hydrolysis in the intestine and extensive first-pass metabolism in the liver. For this compound, it is hypothesized that the initial step involves the removal of the 7-O-glucose moiety to yield isoorientin. Isoorientin then undergoes further metabolism.

In a study on isoorientin in rats, the parent drug and three metabolites were detected in urine and feces. The primary metabolite found in plasma was identified as isoorientin 3'- or 4'-O-sulfate[1]. This suggests that sulfation is a major metabolic pathway for the aglycone.

Excretion: After oral administration of isoorientin, approximately 6% of the dose was recovered in urine and 45% in feces within 72 hours, indicating that a significant portion is not absorbed or is eliminated via biliary excretion[1].

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic study of isoorientin, which serve as a reference for future studies on this compound.